Comparative In Vivo Acute Toxicity: Parathion vs. Methyl Parathion
Parathion demonstrates substantially higher acute toxicity than its methyl analog across multiple exposure routes in mammalian models. In mice, parathion exhibits an intraperitoneal LD50 of 3 mg/kg compared to 5.4 mg/kg for methyl parathion, representing approximately 1.8-fold greater acute lethality [1]. This differential toxicity is mechanistically attributed to the enhanced stability of the ethyl carbocation intermediate during the aging phase of AChE inhibition, which facilitates irreversible enzyme inactivation more efficiently than the methyl analog [2]. The divergence in acute lethality is further corroborated by dermal exposure studies in mice, where parathion ranked second only to mevinphos in lethality among five tested organophosphates, with methyl parathion demonstrating intermediate toxicity [3].
| Evidence Dimension | Acute mammalian lethality (intraperitoneal route) |
|---|---|
| Target Compound Data | LD50 = 3 mg/kg |
| Comparator Or Baseline | Methyl parathion LD50 = 5.4 mg/kg |
| Quantified Difference | 1.8-fold greater acute toxicity (lower LD50) |
| Conditions | Intraperitoneal administration in mice |
Why This Matters
Procurement of parathion rather than methyl parathion is essential for studies requiring a more potent AChE inhibitor with faster aging kinetics and higher acute mammalian toxicity.
- [1] Chemistry Stack Exchange. Why is methyl parathion less toxic than ethyl parathion? [cited 2020 Jul 3]. View Source
- [2] Chemistry Stack Exchange. Why is methyl parathion less toxic than ethyl parathion? (Ethyl breakage facilitated over methyl breakage). View Source
- [3] Skinner CS, Kilgore WW. Acute dermal toxicities of various organophosphate insecticides in mice. J Toxicol Environ Health. 1982;9(3):461-481. View Source
